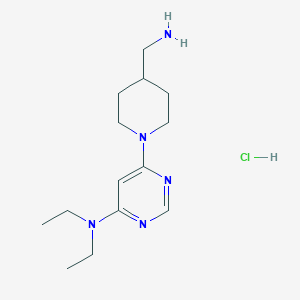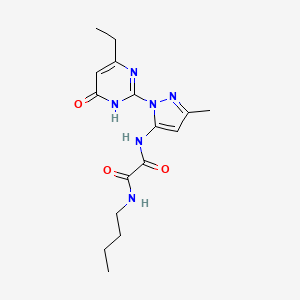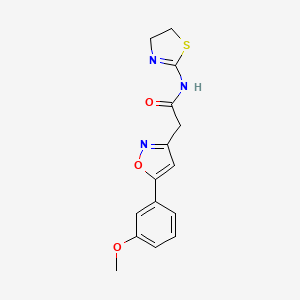![molecular formula C24H14F4N2OS2 B2800435 3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one CAS No. 902935-61-9](/img/structure/B2800435.png)
3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-1-sulfanylidene-4-{[3-(trifluoromethyl)phenyl]methyl}-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-5-one is a useful research compound. Its molecular formula is C24H14F4N2OS2 and its molecular weight is 486.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of quinazolinone and thiazoloquinazolinone derivatives, demonstrating innovative methodologies and reaction mechanisms. For instance, the synthesis of functionalized dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-ones through intramolecular electrophilic cyclization showcases the regioselective interaction with halogens, chalcogen tetrahalides, and specific organotellurium compounds, leading to a variety of structurally complex and potentially bioactive molecules (Kut, Onysko, & Lendel, 2020).
Biological Activities
Several derivatives have been synthesized and evaluated for their biological activities, particularly antimicrobial properties. For example, quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety have shown good antimicrobial activities against various pathogens, with certain compounds exhibiting superior efficacy compared to commercial bactericides and fungicides (Yan et al., 2016). This highlights the potential of these compounds in developing new antimicrobial agents.
Antitumor and Anti-inflammatory Activities
Research has also explored the antitumor and anti-inflammatory potentials of thiazoloquinazolinone derivatives. The synthesis and pharmacological evaluation of novel thiazolo [3,2-a] pyrimidines, derived from similar chemical frameworks, have shown significant anti-inflammatory and antinociceptive activities, suggesting a promising avenue for the development of new therapeutic agents (Alam et al., 2010).
Advanced Synthesis Techniques
Innovative synthesis methods have been employed to create asymmetric tellurides by reducing sodium sulfite with salts of thiazoloquinazolinaryl dichlorotellurides without using catalysts, providing a new pathway for generating biologically active and functionally diverse tellurium-containing compounds (Kut et al., 2022).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-1-sulfanylidene-4-[[3-(trifluoromethyl)phenyl]methyl]-5a,6,7,8,9,9a-hexahydro-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F4N2OS2/c25-17-10-8-15(9-11-17)20-21-29(13-14-4-3-5-16(12-14)24(26,27)28)22(31)18-6-1-2-7-19(18)30(21)23(32)33-20/h3-5,8-12,18-19H,1-2,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDTBWYUUKYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C3=C(SC(=S)N23)C4=CC=C(C=C4)F)CC5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F4N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/no-structure.png)

![2-[[(3,3-Dimethyl-2-oxobutyl)-ethylamino]methylidene]propanedinitrile](/img/structure/B2800359.png)
![(3'-chloro-[1,1'-biphenyl]-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2800360.png)

![(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2800366.png)
![3-Oxo-N-[2-(2-phenyltriazol-4-yl)ethyl]-4H-1,4-benzoxazine-8-carboxamide](/img/structure/B2800367.png)
![1-[(4-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2800368.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-(4-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B2800370.png)

![4-chloro-2-[5-(furan-2-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B2800373.png)
![Tert-butyl N-(9-imino-9-oxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B2800375.png)
